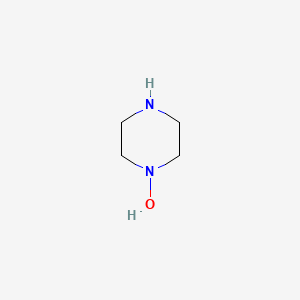

1-hydroxypiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKGWGUUUVROTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypiperazine: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-hydroxypiperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role as a versatile building block in the design and discovery of novel therapeutics.

Introduction: The Significance of the N-Hydroxylated Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1][2] The introduction of a hydroxyl group directly onto one of the nitrogen atoms, to form this compound (also known as piperidin-1-ol), creates a unique chemical entity with distinct reactivity and potential for tailored molecular design. This N-hydroxy functionality serves as a valuable handle for further chemical elaboration, making this compound a strategic intermediate in the synthesis of complex, biologically active molecules.[3][4] Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of this compound in modern drug discovery.[5][6]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with a hydroxyl group attached to the nitrogen at position 1.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | Piperidin-1-ol | [7] |

| CAS Number | 4801-58-5 | [8] |

| Molecular Formula | C₅H₁₁NO | [7] |

| Molecular Weight | 101.15 g/mol | [8] |

| InChI Key | LKPFBGKZCCBZDK-UHFFFAOYSA-N | [8] |

| SMILES | ON1CCCCC1 | [7] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and drug formulation. It is a white, hygroscopic crystalline solid.[8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Fine white crystals | [7] |

| Melting Point | 37-39 °C | |

| Boiling Point | 98.5 °C | [7] |

| Density | 1.070 g/cm³ | [7] |

| Solubility in Water | 113 g/L | [7] |

| logP | -0.17 | [7] |

| Flash Point | 78 °C (closed cup) |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of a suitable piperidine precursor. A representative method is the oxidation of a tertiary amine derivative of piperidine, followed by elimination.[7]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This multi-step synthesis is designed to first introduce a handle that facilitates the subsequent oxidation and then allows for a clean elimination to yield the desired N-hydroxy compound. The use of m-CPBA is a standard and effective method for N-oxidation of tertiary amines. The final heating step with acetone is a mild way to induce the elimination reaction.

Step-by-Step Methodology:

-

Formation of the Tertiary Amine Precursor:

-

In a well-ventilated fume hood, dissolve piperidine in a suitable solvent such as methanol.

-

Slowly add acrylonitrile to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude tertiary amine product.

-

-

N-Oxidation of the Tertiary Amine:

-

Dissolve the crude tertiary amine in a chlorinated solvent like dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary N-oxide.

-

-

Formation of this compound:

-

Dissolve the crude tertiary N-oxide in acetone.

-

Heat the solution at reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

-

Self-Validating System: Each step of this protocol can be monitored for completion using standard analytical techniques like TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by comparing the obtained physical properties (e.g., melting point) with literature values.

Reactivity of this compound

The N-hydroxy group of this compound imparts unique reactivity to the molecule. As a secondary hydroxylamine, it can undergo oxidation to form a nitrone.[7] This transformation is a key reaction that allows for the introduction of further diversity into molecules derived from this compound.

Caption: Oxidation of this compound to a nitrone.

This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst.[7] The resulting nitrone is a valuable synthetic intermediate that can participate in various cycloaddition reactions, providing access to a wide range of complex heterocyclic systems.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Hydroxylated piperidines, including this compound, serve as crucial building blocks in the synthesis of pharmacologically active compounds.

The N-hydroxy group can act as a hydrogen bond donor and acceptor, potentially influencing the binding of a drug molecule to its biological target. Furthermore, it provides a convenient point for derivatization, allowing for the fine-tuning of a compound's structure-activity relationship (SAR) and pharmacokinetic profile.

While specific examples of marketed drugs containing the this compound core are not abundant, its derivatives are of significant interest in preclinical research. For instance, piperidinols have been investigated for their anti-tubercular activity as inhibitors of arylamine N-acetyltransferase, an essential enzyme for the survival of mycobacteria within macrophages. The versatility of the hydroxylated piperidine scaffold makes it a valuable component in the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders and oncology.[9]

Spectral Data Summary

Table 3: Key Spectral Data for this compound

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent and concentration. | [8] |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring. | [10] |

| FTIR | A broad absorption band in the region of 3650-3250 cm⁻¹ is characteristic of the O-H stretching vibration, indicating hydrogen bonding. | [8] |

| Mass Spec (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns of the piperidine ring. | [8] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. All work with this compound should be conducted in a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[8]

References

-

O'Neil, I. A.; Cleator, E.; Tapolczay, D. J. A convenient synthesis of secondary hydroxylamines. Tetrahedron Letters, 2001 , 42, 8247–8249. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20935, 1-Hydroxypiperidine". PubChem, [Link].

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, [Link].

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

N-Hydroxypiperidine. Wikipedia, [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link].

-

Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Taylor & Francis Online, [Link].

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, [Link].

-

Piperidine nucleus in the field of drug discovery. ResearchGate, [Link].

-

1-(4-Hydroxypiperidin-1-yl)ethanone: A Versatile Intermediate in Pharmaceutical Synthesis and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, [Link].

-

Harnessing 1-Ethyl-3-hydroxypiperidine: A Key Building Block for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. ResearchGate, [Link].

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science, [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link].

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM, [Link].

-

A Comprehensive Guide to FTIR Analysis. Agilent, [Link].

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Publications, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 8. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-HYDROXYPIPERIDINE(4801-58-5) 13C NMR spectrum [chemicalbook.com]

N-(2-Hydroxyethyl)piperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Distinguishing a Key Intermediate

In the landscape of pharmaceutical synthesis and materials science, piperazine derivatives represent a cornerstone of molecular design. Among these, N-(2-Hydroxyethyl)piperazine (HEP), also known as 1-Piperazineethanol, is a versatile intermediate of significant industrial importance. This guide provides an in-depth technical overview of its synthesis, properties, applications, and analysis, tailored for researchers, scientists, and professionals in drug development.

It is critical to distinguish N-(2-Hydroxyethyl)piperazine from its isomer, N-hydroxypiperazine. The position of the hydroxyl group profoundly alters the molecule's chemical properties and reactivity. This guide focuses exclusively on N-(2-Hydroxyethyl)piperazine, which is characterized by the CAS number 103-76-4.[1]

Core Molecular and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and formulation. N-(2-Hydroxyethyl)piperazine is a clear, colorless to pale yellow, viscous liquid at room temperature.[2][3][4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103-76-4 | [1][2] |

| Molecular Formula | C₆H₁₄N₂O | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| Synonyms | 1-Piperazineethanol, Hydroxyethylpiperazine, 2-(Piperazin-1-yl)ethanol | [1] |

| Density | ~1.061 g/mL at 25 °C | |

| Boiling Point | 242-246 °C | [3] |

| Melting Point | -38.5 °C to -39 °C | [2][3] |

| Flash Point | ~135 °C | [3] |

| Water Solubility | Miscible | [5] |

| pKa | 14.96 ± 0.10 (Predicted) | [2] |

The miscibility of HEP in water, along with its solubility in common organic solvents like ethanol and acetone, makes it a highly adaptable reagent in a variety of reaction conditions.[3] The presence of both a secondary amine, a tertiary amine, and a primary alcohol functional group dictates its reactivity, allowing it to serve as a nucleophile, a base, or a precursor for further functionalization.

Synthesis Pathways: Industrial Production Methods

The industrial production of N-(2-Hydroxyethyl)piperazine is primarily achieved through two established routes. The choice of method often depends on the availability of starting materials, desired purity, and economic feasibility.

Pathway 1: Reductive Alkylation and Cyclization of Ethanolamines

One common method involves the simultaneous reductive alkylation and cyclization of monoethanolamine (MEA) and diethanolamine (DEA).[6] This reaction is conducted under a hydrogen atmosphere at elevated temperature (125–250 °C) and pressure (300–800 psig) in the presence of a hydrogenation-dehydrogenation catalyst.[6] A typical catalyst composition includes nickel, copper, and chromium.[6]

The causality behind this choice of reactants and conditions lies in the sequential nature of the reaction. Diethanolamine can be viewed as the core structure, which undergoes intramolecular cyclization and dehydration, while monoethanolamine provides the additional nitrogen atom required for the piperazine ring formation. The hydrogen atmosphere and metal catalyst facilitate the reductive amination steps and ensure the stability of the intermediates.

Caption: Reductive alkylation and cyclization of ethanolamines.

Pathway 2: Reaction of Triethanolamine with Ammonia

An alternative synthesis route involves the reaction of triethanolamine (TEA) with ammonia in the presence of hydrogen over a heterogeneous catalyst.[7] This process is typically carried out at temperatures between 100 °C and 500 °C and pressures ranging from 10 to 500 bar.[7] The catalyst's active material often contains zirconium or aluminum oxides, copper oxide, and oxides of cobalt, nickel, or molybdenum.[7]

In this pathway, ammonia acts as the nitrogen source for the cyclization reaction, cleaving and re-forming bonds within the triethanolamine molecule to construct the piperazine ring. The high pressure and temperature are necessary to overcome the activation energy for these transformations, while the specific catalyst composition is crucial for directing the reaction towards the desired product with high selectivity, minimizing the formation of byproducts.

Applications in Drug Development and Industry

The unique bifunctional nature of N-(2-Hydroxyethyl)piperazine makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Pharmaceutical Intermediate

HEP is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably neuroleptic (antipsychotic) agents like Fluphenazine.[2] Its piperazine core is a common scaffold in centrally active drugs, often imparting desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier. The hydroxyl group provides a convenient handle for further molecular elaboration, allowing for the attachment of other pharmacophoric elements through ester or ether linkages.[8]

Beyond neuroleptics, the piperazine moiety is prevalent in various therapeutic areas, including antihistamines and kinase inhibitors. The structural rigidity and basicity of the piperazine ring can facilitate crucial interactions with biological targets.

Industrial Applications

Beyond its role in medicine, N-(2-Hydroxyethyl)piperazine finds broad utility in other chemical industries:

-

Corrosion Inhibitors: It is used to protect metal surfaces from oxidation in various industrial settings.

-

Surfactants and Buffers: Its amphiphilic properties make it suitable for use in the formulation of surfactants. It is also a precursor to HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer.

-

Polyurethane Catalysts: It serves as an intermediate in the manufacture of triethylenediamine (TEDA), a catalyst used in the production of polyurethane foams.[3]

Quality Control and Analytical Methodologies

Ensuring the purity of N-(2-Hydroxyethyl)piperazine is critical, as impurities can negatively impact the yield, safety, and efficacy of the final products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for its purity assessment.

Experimental Protocol: Purity Analysis by GC-MS

This protocol provides a self-validating system for the routine analysis of HEP purity and the identification of common process-related impurities, such as unreacted starting materials (piperazine, monoethanolamine, diethanolamine) or the di-substitution byproduct (1,4-Bis(2-hydroxyethyl)piperazine).[9]

1. Sample Preparation:

- Accurately weigh approximately 50 mg of the N-(2-Hydroxyethyl)piperazine sample into a 10 mL volumetric flask.

- Dissolve and dilute to the mark with methanol. Mix thoroughly.

- Further dilute as necessary to fall within the calibrated concentration range of the instrument.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890B or equivalent.

- MS System: Agilent 5977A or equivalent.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL (splitless mode).

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.[9]

- MS Transfer Line: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 35-400 amu.

3. Data Analysis:

- Identify the N-(2-Hydroxyethyl)piperazine peak based on its retention time and characteristic mass spectrum.

- Identify and quantify any impurities by comparing their mass spectra to a reference library and using their peak areas relative to the main component.

The causality for these specific parameters is rooted in the physicochemical properties of HEP. The non-polar DB-5ms column is suitable for separating amines. The temperature program is designed to ensure the elution of the relatively high-boiling HEP while providing good separation from potential lower-boiling impurities like piperazine and higher-boiling ones like the di-substituted byproduct.

Caption: GC-MS workflow for purity analysis of HEP.

Alternative Analytical Technique: HPLC

For certain applications, particularly for non-volatile impurities or when derivatization is preferred, High-Performance Liquid Chromatography (HPLC) can be employed. Since piperazine and its simple derivatives lack a strong chromophore, direct UV detection is challenging at low concentrations.[10] Therefore, methods often involve pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product, allowing for sensitive quantification.[10] This approach is particularly useful for determining trace amounts of piperazine-related compounds in API samples.[10]

Conclusion

N-(2-Hydroxyethyl)piperazine is a deceptively simple molecule whose structural features make it a highly valuable and versatile intermediate. Its importance in the synthesis of pharmaceuticals, particularly neuroleptics, is well-established, and its utility extends into numerous industrial applications. A firm grasp of its synthesis, reactivity, and analytical methodologies is essential for chemists and researchers aiming to leverage this compound in their work. The protocols and data presented in this guide offer a foundation for the confident and effective use of N-(2-Hydroxyethyl)piperazine in both research and development settings.

References

- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

- US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4. Chemsrc. [Link]

-

Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. LookChem. [Link]

-

N-(2-Hydroxyethyl) Piperazine. Mallak Specialties Pvt Ltd. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem, National Center for Biotechnology Information. [Link]

-

Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem. [Link]

-

Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Cheméo. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

Piperazineethanol, 1. Bouling Chemical Co., Limited. [Link]

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

-

1-Piperazineethanol. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

bis-\2-Hydroxy-ethyl-piperazine. European Patent Office. [Link]

-

Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

-

Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

Sources

- 1. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price [hzoceanchemical.com]

- 3. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]

- 4. Piperazineethanol, 1- | High Purity Supplier & Manufacturer in China | Properties, Uses, Safety Data | Buy 1-(2-Hydroxyethyl)piperazine Online [chemheterocycles.com]

- 5. echemi.com [echemi.com]

- 6. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 7. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

Role of 1-Hydroxypiperazine in Piperazine Drug Metabolism

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core structural motif in antidepressants, antipsychotics, antihistamines, and antifungals. While N-dealkylation and carbon-hydroxylation are widely recognized metabolic pathways, N-hydroxylation —leading to the formation of 1-hydroxypiperazine (N-hydroxypiperazine) species—represents a critical, often under-characterized metabolic junction.

This guide provides a comprehensive technical analysis of the this compound metabolite. We explore its formation mechanisms via Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), its divergent fate between detoxification (glucuronidation) and bioactivation (nitrone/radical formation), and the analytical rigor required to distinguish it from isobaric N-oxides.

The Metabolic Landscape of the Piperazine Ring

The metabolic fate of a piperazine ring is dictated by the electronic and steric environment of its substituents. While the tertiary nitrogen centers are prone to N-oxidation (forming N-oxides), the formation of the N-hydroxy (1-hydroxy) species is a distinct pathway with unique toxicological and pharmacokinetic implications.

Nomenclature and Structural Definition

In IUPAC nomenclature, the nitrogen atoms of the piperazine ring are assigned positions 1 and 4. Therefore, This compound refers to the N-hydroxylated metabolite (

-

Structure: A piperazine ring where one amine nitrogen is bonded to a hydroxyl group.[1]

-

Chemical Nature: Amphoteric; can act as a weak acid (N-OH proton) or base.

-

Stability: Generally less stable than N-oxides; prone to further oxidation or dehydration.

Mechanistic Pathways: Formation and Fate

The formation of this compound is typically mediated by FMOs (specifically FMO1 and FMO3) and certain CYP450 isoforms. Unlike C-hydroxylation, which often leads to ring opening or lactam formation, N-hydroxylation retains the ring structure initially but activates it for Phase II conjugation or further oxidation.

Pathway Logic

-

N-Oxygenation: The lone pair on the piperazine nitrogen attacks the electrophilic oxygen of the enzyme-cofactor complex (e.g., FAD-OOH in FMO).

-

Divergence:

-

Path A (Detoxification): The N-OH group is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form an N-O-glucuronide .[2]

-

Path B (Bioactivation): The N-OH species oxidizes (spontaneously or enzymatically) to a nitrone or undergoes single-electron oxidation to a nitroxide radical .

-

Figure 1: Divergent metabolic pathways of the piperazine moiety. Note the central role of the 1-hydroxy intermediate in branching between safe excretion (glucuronidation) and potential toxicity (nitrone formation).

Toxicological Implications & Bioactivation

The presence of a this compound metabolite is a "structural alert" in drug development. While often benign if rapidly conjugated, its accumulation can lead to toxicity.

The Nitrone/Iminium Danger

If the N-hydroxy metabolite is not conjugated, it can dehydrate or oxidize to form a nitrone or an iminium ion . These species are electrophilic and can react with nucleophilic sites on proteins or DNA (genotoxicity).

-

Mechanism:

(Nitrone). -

Trapping Studies: In vitro incubation with Potassium Cyanide (KCN) is the gold standard for detecting these reactive iminium intermediates. The formation of a cyano-adduct confirms the pathway.[3]

Nitroxide Radical Formation

Under oxidative stress, 1-hydroxypiperazines can undergo one-electron oxidation to stable nitroxide radicals . These radicals can cycle (redox cycling), generating Superoxide anions (

Analytical Strategies: Detection and Differentiation

Distinguishing This compound from its isobaric N-oxide is a classic analytical challenge in metabolomics. Both species have the same mass (

Mass Spectrometry (LC-MS/MS) Differentiation

Relying solely on accurate mass (HRMS) is insufficient. Fragmentation patterns (MS/MS) are required for definitive identification.

| Feature | Piperazine N-Oxide | This compound (N-OH) |

| Retention Time | Typically earlier (more polar) | Slightly later than N-oxide |

| Primary Loss | -16 Da (Loss of Oxygen) | -17 Da (Loss of |

| Characteristic Fragment | Ring cleavage fragments | |

| Stability | High | Low (may degrade on column) |

Experimental Workflow for Metabolite ID

To rigorously identify this compound, the following workflow is recommended:

-

Microsomal Incubation: Incubate parent drug with Liver Microsomes (HLM) + NADPH.

-

Trapping: Parallel incubation with UDPGA (to trap N-OH as glucuronide) and GSH/KCN (to trap reactive iminium species).

-

Analysis: LC-MS/MS using Data Dependent Acquisition (DDA).

-

Confirmation: Synthesis of authentic standards (via oxidation of parent amine with benzoyl peroxide or dimethyldioxirane, though yield is often low).

Figure 2: Decision tree for the analytical discrimination of isobaric piperazine metabolites.

Experimental Protocols

In Vitro Generation of this compound

Note: Direct chemical synthesis is difficult due to over-oxidation. Enzymatic generation is preferred for qualitative standards.

Protocol:

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Parent Drug (10 µM), Human Liver Microsomes (0.5 mg/mL protein).

-

Activation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

-

Phase II Coupling (Critical Step): To stabilize the transient N-OH, add Alamethicin (50 µg/mL) and UDPGA (2 mM). This forces the conversion of N-OH to the stable N-O-glucuronide.

-

Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Centrifugation: 3000 x g for 10 min. Inject supernatant.

Validation: The appearance of a peak at

References

-

Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Link

-

Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Piperazine Ring in Antidepressants: Structural Alerts and Toxicology. Chemical Research in Toxicology. Link

-

Zhang, H., et al. (2011). Novel this compound-2,6-diones as New Leads in the Inhibition of Metalloproteinases. Journal of Medicinal Chemistry. Link

-

Chowdhury, G., et al. (2012). Differentiation of N-Oxide and Hydroxylated Metabolites by LC-MS/MS. Journal of Mass Spectrometry. Link

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and their Consequences. Chemistry & Biodiversity. Link

Sources

- 1. Novel this compound-2,6-diones as new leads in the inhibition of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helda.helsinki.fi [helda.helsinki.fi]

- 3. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1-Hydroxypiperazine-2,6-dione Zinc-Binding Group

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Challenge and Opportunity in Targeting Zinc Metalloenzymes

Zinc is an essential trace element, and its ions (Zn²⁺) play indispensable catalytic and structural roles in a vast array of enzymes known as metalloenzymes.[1] It is estimated that nearly 10% of the human proteome consists of zinc-binding proteins, making them a rich and diverse class of targets for therapeutic intervention in diseases ranging from cancer to infectious diseases and neurodegenerative disorders.[1]

The classic approach to inhibiting these enzymes involves designing small molecules that chelate the catalytic zinc ion in the active site.[2][3] This is typically achieved through a pharmacophore model consisting of a zinc-binding group (ZBG) , a linker, and a "cap" group that confers selectivity through interactions with the protein surface.[2][4]

While effective, traditional ZBGs like linear hydroxamic acids (e.g., in Vorinostat/SAHA), benzamides, and carboxylic acids come with inherent liabilities.[4] Hydroxamic acids, though potent zinc chelators, often suffer from poor pharmacokinetic profiles, metabolic instability, and off-target effects due to their strong, non-selective binding to other metalloenzymes.[4][5] This has driven a sustained effort in medicinal chemistry to develop novel ZBGs with improved drug-like properties.

The 1-hydroxypiperazine-2,6-dione (HPD) moiety, a type of cyclic hydroxamic acid, has emerged as a highly promising alternative, offering a compelling balance of potent zinc chelation and superior pharmacological characteristics.[6][7]

Section 2: The this compound-2,6-dione Moiety: A Profile

Chemical Structure and Properties

The this compound-2,6-dione scaffold is a six-membered heterocyclic ring containing two amide functionalities and a hydroxyl group attached to one of the nitrogen atoms. This structure effectively constitutes a cyclic hydroxamic acid. The rigid, pre-organized conformation of the ring system is a key differentiator from its linear counterparts.

This structural constraint reduces the entropic penalty upon binding to the zinc ion, potentially contributing to higher affinity. Furthermore, the piperazine ring offers multiple non-chelating positions (e.g., the N4-position) that are ideal for synthetic modification, allowing for the attachment of various linker and cap groups to achieve desired potency and selectivity for the target enzyme.

Mechanism of Bidentate Zinc Chelation

Computational and structural studies have elucidated the primary mechanism by which the HPD group coordinates with the catalytic zinc ion. The moiety acts as a bidentate chelator, with both the hydroxyl oxygen and the adjacent carbonyl oxygen of the hydroxamate group binding to the Zn²⁺ ion.[6][7] This binding mode displaces coordinated water molecules in the enzyme's active site, effectively inhibiting its catalytic function.

Caption: Bidentate chelation of a catalytic Zn²⁺ ion by the this compound-2,6-dione group.

Section 3: Advantages and Applications in Drug Discovery

The HPD scaffold has demonstrated significant advantages over linear hydroxamates, positioning it as a next-generation ZBG for metalloenzyme inhibitors.[6][7]

Enhanced Metabolic Stability and Pharmacokinetics

A primary drawback of linear hydroxamic acids is their susceptibility to metabolic degradation, including glucuronidation and hydrolysis, leading to rapid clearance in vivo.[4] The cyclic nature of the HPD group provides steric shielding to the hydroxamate moiety, rendering it more resistant to metabolic enzymes. This often translates to an improved pharmacokinetic profile, including longer half-life and better oral bioavailability, which are critical attributes for a successful drug candidate.[8]

Case Study: Inhibition of Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)

The utility of the HPD group has been compellingly demonstrated in the development of inhibitors for two major classes of zinc metalloenzymes: Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

-

MMP Inhibition: Compounds incorporating the HPD moiety have been identified as potent inhibitors of various MMPs, with activities in the nanomolar range.[6][7] MMPs are implicated in cancer metastasis and inflammatory diseases, making them important therapeutic targets.

-

HDAC Inhibition: HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy for cancer therapy.[9][10] Several approved HDAC inhibitors, such as Vorinostat (SAHA), utilize a linear hydroxamic acid ZBG.[4] HPD-based inhibitors offer the potential for similar or greater potency with an improved safety and pharmacokinetic profile.[11]

| Zinc-Binding Group (ZBG) | Target Class Example | Representative IC₅₀ | Key Advantages of HPD |

| This compound-2,6-dione | MMPs, HDACs | Nanomolar [6][7] | Improved metabolic stability, favorable pharmacokinetics, synthetically tractable. |

| Linear Hydroxamic Acid | HDACs (e.g., SAHA) | Nanomolar[12] | Potent zinc chelation. |

| Benzamide | HDACs (Class I selective) | Nanomolar to Micromolar | High isoform selectivity.[4] |

| Carboxylic Acid | HDACs | Micromolar to Millimolar | Generally weaker potency.[4] |

Section 4: Practical Application: Experimental Protocols

The synthesis and evaluation of HPD-containing compounds follow established medicinal chemistry workflows. The protocols provided below are generalized and serve as a validated starting point for researchers.

Protocol: General Synthesis of an N-Substituted this compound-2,6-dione Scaffold

This protocol describes a common route for synthesizing the core scaffold, which can then be elaborated.[13][14]

Rationale: The synthesis builds the heterocyclic ring through a series of reliable, high-yielding reactions. Protecting group strategies are employed to ensure regioselectivity, allowing for specific functionalization at the desired nitrogen atom.

Caption: Generalized synthetic workflow for N-substituted this compound-2,6-diones.

Step-by-Step Methodology:

-

Protection & Amidation:

-

Begin with a suitable N-protected iminodiacetic acid derivative (e.g., diethyl ester).

-

React with O-benzylhydroxylamine in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.

-

Monitor reaction completion by TLC or LC-MS.

-

Perform an aqueous workup and purify the resulting di-amide intermediate via column chromatography.

-

-

Cyclization:

-

Dissolve the purified di-amide in a suitable solvent (e.g., methanol).

-

Add a base such as sodium methoxide and heat the reaction mixture to reflux.

-

The cyclization forms the 1-(benzyloxy)piperazine-2,6-dione ring.

-

Neutralize, extract, and purify the cyclic product.

-

-

N4-Functionalization (if required):

-

The secondary amine at the N4 position can be alkylated or arylated using standard conditions (e.g., an alkyl halide and a base like K₂CO₃ in acetonitrile). This step introduces the "linker" and "cap" diversity elements.

-

-

Final Deprotection:

-

Dissolve the O-benzyl protected intermediate in a solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final this compound-2,6-dione product.

-

Protocol: In Vitro Metalloenzyme Inhibition Assay (Example: HDAC)

Rationale: This biochemical assay quantifies the potency of the synthesized compound by measuring its ability to inhibit the enzymatic activity of a purified target protein. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant human HDAC enzyme in assay buffer (e.g., Tris-based buffer with KCl, NaCl, and BSA).

-

Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare serial dilutions of the HPD test compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare a developer solution (e.g., containing trypsin and a reference inhibitor like Trichostatin A for control wells).

-

-

Assay Procedure (96- or 384-well plate format):

-

Add the diluted test compound or control (DMSO vehicle) to the appropriate wells.

-

Add the diluted HDAC enzyme to all wells except the "no enzyme" control.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

-

Signal Development and Detection:

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Incubate for a short period (e.g., 15 minutes).

-

Read the fluorescence intensity on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Subtract background fluorescence (from "no enzyme" wells).

-

Normalize the data to the positive (enzyme + vehicle) and negative (enzyme + potent inhibitor) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 5: Conclusion and Future Outlook

The this compound-2,6-dione zinc-binding group represents a significant advancement in the design of metalloenzyme inhibitors. Its structurally constrained, cyclic hydroxamate nature provides a robust platform for developing potent inhibitors with superior metabolic stability and pharmacokinetic properties compared to traditional linear hydroxamates.[6][7] The demonstrated success in targeting challenging enzyme classes like MMPs and HDACs underscores its broad applicability and potential.

Future research will likely focus on exploring novel synthetic routes to access greater chemical diversity, applying the HPD scaffold to a wider range of zinc metalloenzyme targets, and conducting in-depth preclinical and clinical evaluations of lead candidates. As the demand for safer and more effective targeted therapies grows, the this compound-2,6-dione moiety is poised to become a cornerstone ZBG in the modern medicinal chemist's toolkit.

References

-

Maccallini, C., et al. (2008). Novel this compound-2,6-diones as New Leads in the Inhibition of Metalloproteinases. Journal of Medicinal Chemistry, 51(20), 6577–6580. [Link]

-

Maret, W. (2013). Inhibitory sites in enzymes: Zinc removal and reactivation by thionein. Proceedings of the National Academy of Sciences, 110(10), 3841-3846. [Link]

-

Li, Y., et al. (2020). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

-

Kralova, J., et al. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 22(11), 1957. [Link]

-

Hai, Y., et al. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. Proceedings of the National Academy of Sciences, 114(51), 13435-13440. [Link]

-

Liu, T., et al. (2007). Design and synthesis of a potent histone deacetylase inhibitor. Journal of Medicinal Chemistry, 50(9), 2003-2006. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Maccallini, C., et al. (2008). Novel this compound-2,6-diones as New Leads in the Inhibition of Metalloproteinases. Journal of Medicinal Chemistry. [Link]

-

Shukla, S., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 22(16), 8882. [Link]

-

Arshad, J. Z., & Hanif, M. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1127-1149. [Link]

-

Sham, Y. Y., et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ACS Infectious Diseases, 3(10), 746-754. [Link]

-

Sbardella, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. [Link]

-

Li, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8823. [Link]

-

Johnson, A. T., et al. (2012). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. ACS Medicinal Chemistry Letters, 3(6), 475-479. [Link]

-

Chu, D., et al. (2006). Pharmacokinetics of Huperzine A in Dogs Following Single Intravenous and Oral Administrations. Planta Medica, 72(6), 552-555. [Link]

-

Goncharova, A. Y., et al. (2017). The Effectiveness of Cyclic Hydroxamic Acid CHA-5 against Drug-Resistant P388 Leukemia Strains. Bulletin of Experimental Biology and Medicine, 163(3), 362-364. [Link]

-

Wang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200067. [Link]

-

He, Y. J., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry, 8, 457. [Link]

-

Zhang, L., et al. (2017). Zinc binding groups for histone deacetylase inhibitors. RSC Advances, 7(50), 31691-31700. [Link]

-

He, Y. J., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry. [Link]

-

Harris, C. J., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Gebre, A. K., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. BMC Chemistry, 17(1), 115. [Link]

-

Sgrignani, J., et al. (2023). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. International Journal of Molecular Sciences, 24(17), 13217. [Link]

-

Witkowska, D., & Rowinska-Zyrek, M. (2022). The interaction of Cu(II) and Zn(II) with peptide fragment of HSPB1 and its analogs. Frontiers in Molecular Biosciences, 9, 976352. [Link]

-

Sbardella, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ResearchGate. [Link]

-

Tzani, A., et al. (2018). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. [Link]

-

Krężel, A., & Maret, W. (2016). The biological inorganic chemistry of zinc ions. Archives of Biochemistry and Biophysics, 611, 3-19. [Link]

-

Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(8), 1413-1423. [Link]

-

Kumar, A., et al. (2022). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules, 27(19), 6537. [Link]

-

Li, J., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1060. [Link]

-

Sgrignani, J., et al. (2023). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

-

Kalesh, K. A., et al. (2010). Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism. Journal of Biological Chemistry, 285(13), 9635-9641. [Link]

-

da Silva, A. C. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2244. [Link]

-

Sbardella, G. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Preprints.org. [Link]

-

He, Y. J., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. ResearchGate. [Link]

-

Figure from: Sbardella, G. (2018). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. ResearchGate. [Link]

Sources

- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Novel this compound-2,6-diones as new leads in the inhibition of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetics of huperzine A in dogs following single intravenous and oral administrations [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a potent histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Effectiveness of Cyclic Hydroxamic Acid CHA-5 against Drug-Resistant P388 Leukemia Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Piperazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 1-Hydroxypiperazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction: The piperazine heterocycle is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold and a critical component in numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and its presence in two distinct protonation states at physiological pH, make it an invaluable building block for drug development professionals.[1] This guide focuses on a specific, yet underexplored derivative: 1-hydroxypiperazine dihydrochloride. While direct literature on this salt is sparse, this paper will synthesize available data from closely related analogues—namely piperazine dihydrochloride and N-hydroxylated compounds—to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its anticipated properties, propose a robust synthetic pathway, outline analytical methodologies, and discuss its potential applications, grounding our insights in established chemical principles and field-proven expertise.

Section 1: Physicochemical Properties

The introduction of a hydroxyl group on one of the piperazine nitrogens is expected to significantly modulate the parent molecule's properties. The dihydrochloride salt form ensures stability and enhances water solubility, making it amenable to aqueous-phase reactions and formulation studies.

Expected Characteristics

The N-hydroxyl moiety introduces polarity and a site for hydrogen bonding, which may influence receptor binding interactions and metabolic pathways. As a salt, it will exist as a crystalline solid. Based on data from piperazine dihydrochloride and other hydroxylated amine salts, this compound dihydrochloride is predicted to be a white to off-white, crystalline powder that is highly soluble in water and slightly hygroscopic.[2][3][4] The stability of piperazine is generally enhanced by the formation of its simple salts, such as the dihydrochloride.[4]

Data Summary

The following table summarizes known data for the parent compound, piperazine dihydrochloride, and provides scientifically grounded predictions for this compound dihydrochloride.

| Property | Piperazine Dihydrochloride | This compound Dihydrochloride (Predicted/Calculated) | Rationale / Reference |

| Molecular Formula | C₄H₁₂Cl₂N₂ | C₄H₁₁Cl₂N₂O | Addition of one oxygen atom. |

| Molecular Weight | 159.06 g/mol [5] | 175.05 g/mol | Calculated. |

| Appearance | White to cream-colored crystalline powder or needles.[2][4] | White to off-white crystalline solid. | Expected to be similar to the parent salt. |

| Melting Point | Decomposes at 318-320 °C.[4] | High-melting solid, likely decomposes. | N-hydroxylation is unlikely to drastically lower the high melting point characteristic of salts. |

| Solubility in Water | 41 g / 100 mL at 20 °C.[2][4] | Highly soluble. | The hydroxyl group and dihydrochloride salt form both contribute to high aqueous solubility. |

| Stability | Stable under neutral or acidic media up to 270 °C.[4] | Stable solid; potential for degradation in solution. | While the salt form is stable, the N-OH bond may be susceptible to reduction or rearrangement under certain conditions. |

| Hygroscopicity | Slightly hygroscopic.[2][4] | Hygroscopic.[3] | The N-hydroxyl group is expected to increase hygroscopicity compared to the parent compound. |

Section 2: Synthesis and Purification

A primary challenge in the synthesis of mono-substituted piperazines is preventing the formation of di-substituted byproducts, as both nitrogen atoms have similar reactivity.[6][7] A robust strategy involves the in-situ formation of piperazine monohydrochloride, which deactivates one nitrogen, thereby favoring mono-substitution. This approach is efficient and avoids complex protection/deprotection steps.

Proposed Synthetic Workflow

The proposed synthesis adapts a validated industrial method for producing mono-substituted piperazines.[6][7] It begins by creating piperazine monohydrochloride, which then reacts with a suitable hydroxylating agent. The final product is isolated as the dihydrochloride salt.

Experimental Protocol: Synthesis

This protocol is a conceptual blueprint. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

-

Preparation of Piperazine Monohydrochloride:

-

To a stirred solution of piperazine (1.0 eq) in ethanol, add piperazine dihydrochloride (1.0 eq).

-

Heat the mixture to reflux until a homogenous solution is formed. This equilibrium mixture will contain a high concentration of the desired piperazine monohydrochloride intermediate. The use of the pre-formed salt avoids handling highly corrosive or unstable reagents and drives the reaction towards mono-substitution by deactivating one nitrogen atom.

-

-

N-Hydroxylation:

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of a suitable N-hydroxylating agent (e.g., a peroxy acid or Oxone®) while maintaining the temperature below 10 °C. The choice of a mild oxidizing agent is critical to prevent over-oxidation or ring-opening side reactions.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Quench the reaction by adding an appropriate reducing agent (e.g., sodium sulfite solution) to neutralize any remaining oxidant.

-

Remove the solvent under reduced pressure to obtain the crude this compound free base.

-

-

Formation of Dihydrochloride Salt:

-

Dissolve the crude product in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid (2.2 eq) in the same solvent, or bubble anhydrous HCl gas through the solution. The use of at least two equivalents of HCl ensures protonation of both nitrogen atoms, leading to the formation of the stable dihydrochloride salt.

-

Stir the mixture at 0-5 °C for 1-2 hours to facilitate complete precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold, anhydrous solvent to remove any soluble impurities.

-

Dry the product under vacuum at a temperature not exceeding 40 °C to yield pure this compound dihydrochloride.

-

Section 3: Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. Due to the lack of a strong UV-absorbing chromophore in the piperazine ring, direct analysis by HPLC-UV is challenging at low concentrations.[8] Therefore, derivatization or the use of alternative detection methods is necessary.

Purity Analysis Workflow

A common and effective method for analyzing piperazine and its derivatives involves chemical derivatization to attach a UV-active moiety, followed by analysis with standard HPLC-UV instrumentation.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile derivatives.[10]

Experimental Protocol: HPLC-UV Purity Assay

This protocol describes a validated method for trace analysis of piperazine, adapted for this compound.[9]

-

Reagent and Standard Preparation:

-

Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).

-

Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound dihydrochloride in diluent to prepare a stock solution. Create a series of calibration standards by serial dilution.

-

-

Derivatization Procedure:

-

In an HPLC vial, mix an aliquot of the sample (or standard) solution with borate buffer (pH ~9).

-

Add the NBD-Cl solution. The reaction proceeds efficiently under slightly basic conditions, where the piperazine nitrogens are deprotonated and nucleophilic.

-

Cap the vial and incubate in a water bath or heating block (e.g., 60 °C for 30 minutes) to ensure complete reaction.

-

Cool the vial to room temperature before injection.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to the absorbance maximum of the NBD-piperazine derivative (typically ~470 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the derivatized standards to generate a calibration curve (peak area vs. concentration).

-

Inject the derivatized sample.

-

Calculate the concentration and purity of this compound in the sample by comparing its peak area to the calibration curve. This external standard method provides a reliable and accurate quantification system.

-

Section 4: Applications in Drug Discovery and Development

The this compound moiety is a valuable building block for creating novel chemical entities with potential therapeutic applications.

-

Scaffold for Lead Optimization: Piperazine is widely used as a linker or scaffold in drug design.[1] The N-hydroxyl group provides a novel vector for chemical modification, allowing for the exploration of new chemical space. It can be further functionalized (e.g., O-alkylation, esterification) to modulate properties like lipophilicity and cell permeability.

-

Modulation of Pharmacokinetics: The N-hydroxyl group can serve as a "soft spot" for metabolism (N-oxidation/reduction), potentially leading to predictable metabolic pathways. Alternatively, it can block a site that would otherwise be susceptible to N-dealkylation, thereby improving metabolic stability and prolonging the half-life of a drug candidate.

-

Bioisosteric Replacement: In drug candidates containing a piperazine or homopiperazine core, replacing a secondary amine (-NH-) with an N-hydroxyamine (-N(OH)-) can subtly alter pKa, hydrogen bonding capacity, and conformation, which can be used to refine potency and selectivity.

-

Legacy Applications: The parent piperazine molecule has a long history of use as an anthelmintic agent, where it acts by paralyzing parasites.[2][4] While this compound itself is not used for this purpose, derivatives could be explored in parasitology research.

Section 5: Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and ensuring the safety of chemical reagents.

Safety and Handling

Based on the hazard profiles of related piperazine salts, this compound dihydrochloride should be handled with care.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[11][12] Avoid the formation of dust.[12]

-

Handling Practices: Wash hands thoroughly after handling.[11] Avoid contact with eyes, skin, and clothing.[11] Do not ingest or inhale.[11]

-

In case of Fire: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[11] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[4]

Stability and Storage

To ensure long-term stability and prevent degradation, the following storage conditions are recommended, based on best practices for similar hydrochloride salts and hydroxylamines.[13]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Minimizes the rate of potential degradation pathways.[13] Phenyl piperazines, in particular, show significant degradation if not refrigerated or frozen.[14] |

| Atmosphere | Keep container tightly sealed. Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against moisture, as the compound is likely hygroscopic, and minimizes oxidative degradation.[13] |

| Light | Store in a light-resistant container. | Protects against potential photodegradation.[13] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Avoids unwanted chemical reactions.[15] |

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully elucidate the intrinsic stability profile of this compound, a critical step in any drug development program.[13]

Conclusion

This compound dihydrochloride represents a promising, albeit underutilized, chemical building block for scientific research and drug development. While direct experimental data is limited, a comprehensive understanding of its properties and behavior can be extrapolated from the well-documented chemistry of piperazine and N-hydroxylated compounds. By employing logical synthetic strategies, robust analytical methods, and proper handling procedures, researchers can effectively leverage this compound to explore novel chemical space and accelerate the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this compound dihydrochloride into research and development workflows.

References

-

Material Safety Data Sheet - 1-Hydroxyethylethoxypiperazine, 95%. Cole-Parmer. [Link]

-

Piperazine, hydrochloride (1:?). PubChem, National Center for Biotechnology Information. [Link]

-

1-Hydroxypiperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Piperazine Dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. National Institute of Standards and Technology. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, National Center for Biotechnology Information. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

DIHYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

1-benzylpiperazine. Organic Syntheses. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

Stability studies of hydralazine hydrochloride orodispersible formulations. ResearchGate. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Canadian Research & Development Center of Sciences and Cultures. [Link]

-

Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. ResearchGate. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 7. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis of N-hydroxypiperazine via Cope Elimination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-hydroxypiperazine, a valuable building block in medicinal chemistry, through the application of the Cope elimination. The protocol details a two-step process commencing with the oxidation of N-ethylpiperazine to its corresponding N-oxide, followed by a thermally induced intramolecular elimination to yield the desired N-hydroxypiperazine and ethene. This application note offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety and product characterization.

Introduction

The piperazine scaffold is a privileged structure in modern drug discovery, appearing in a wide array of therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a hydroxylamine functionality onto the piperazine ring, to form N-hydroxypiperazine, opens up new avenues for molecular design and the development of novel pharmacophores. These N-hydroxy derivatives can serve as versatile intermediates, prodrugs, or as bioactive molecules in their own right.[3]

The Cope elimination is a classic organic reaction that provides a mild and efficient method for the synthesis of alkenes and hydroxylamines from tertiary amine N-oxides.[4][5] The reaction proceeds through a concerted, intramolecular syn-elimination pathway, offering a high degree of regioselectivity and stereoselectivity.[4][6] This application note leverages the Cope elimination for the specific synthesis of N-hydroxypiperazine, a less common application where the hydroxylamine is the product of interest rather than the alkene.

Mechanistic Rationale

The synthesis of N-hydroxypiperazine via the Cope elimination is a two-stage process. The causality behind this synthetic strategy is rooted in the fundamental principles of amine reactivity and pericyclic reactions.

Step 1: N-Oxidation of N-Ethylpiperazine

The first step involves the oxidation of the tertiary amine, N-ethylpiperazine, to its corresponding N-oxide. This transformation is crucial as it converts the nitrogen atom into a good leaving group for the subsequent elimination step. Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[5][7] The lone pair of electrons on the more nucleophilic nitrogen of the N-ethylpiperazine attacks the electrophilic oxygen of the peroxide, leading to the formation of the N-oxide.

Step 2: Thermal Cope Elimination

The second step is the thermal decomposition of the N-ethylpiperazine N-oxide. This intramolecular elimination reaction proceeds through a five-membered cyclic transition state.[4] The N-oxide oxygen atom functions as an internal base, abstracting a proton from the β-carbon of the ethyl group. This proton abstraction occurs in a concerted fashion with the cleavage of the C-N bond and the formation of a C=C double bond, resulting in the formation of ethene and N-hydroxypiperazine.[4] The syn-periplanar arrangement of the β-hydrogen and the N-oxide group is a key stereoelectronic requirement for this reaction to proceed.[6]

Experimental Protocol

This protocol is a representative procedure adapted from general Cope elimination methodologies. Researchers should optimize conditions as needed for their specific experimental setup.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| N-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | ≥98% | e.g., Sigma-Aldrich |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | e.g., Fisher Scientific |

| Methanol | CH₃OH | 32.04 | Anhydrous | e.g., VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | e.g., VWR |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | e.g., VWR |

| Celite® | e.g., Sigma-Aldrich |

Step 1: Synthesis of N-Ethylpiperazine N-oxide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-ethylpiperazine (11.42 g, 100 mmol) in 100 mL of methanol.

-

Oxidation: Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) to the stirred solution at room temperature. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. To decompose any excess hydrogen peroxide, a small amount of manganese dioxide can be carefully added until gas evolution ceases. Alternatively, the mixture can be stirred with a small amount of platinum on carbon for a short period.

-

Isolation: Filter the mixture through a pad of Celite® to remove any solids. Concentrate the filtrate under reduced pressure to obtain the crude N-ethylpiperazine N-oxide as a viscous oil or solid. This crude product is often used directly in the next step without further purification.

Step 2: Cope Elimination to Yield N-Hydroxypiperazine

-

Reaction Setup: Place the crude N-ethylpiperazine N-oxide from the previous step into a suitable distillation apparatus equipped with a short-path distillation head and a receiving flask cooled in an ice bath.

-

Thermolysis: Heat the N-oxide under vacuum (a gentle vacuum is recommended to facilitate the removal of the product). The temperature should be gradually increased. The elimination typically occurs at temperatures ranging from 120-160 °C.[7] The volatile N-hydroxypiperazine will distill over and solidify in the cooled receiving flask. The ethene gas produced will be removed by the vacuum system.

-

Purification: The collected N-hydroxypiperazine can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and diethyl ether) or by sublimation.

-

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H and N-O stretches).

-

Melting Point: To assess purity.

-

Visualizing the Workflow and Mechanism

Experimental Workflow

Reaction Mechanism

Troubleshooting and Safety Considerations

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete N-oxidation | Insufficient oxidant or reaction time. | Add a slight excess of H₂O₂ and ensure the reaction is monitored to completion by TLC. |

| Low yield of N-hydroxypiperazine | Elimination temperature too high or too low. | Optimize the thermolysis temperature. If too high, decomposition may occur. If too low, the reaction will be slow. |

| Product decomposition during distillation | Overheating during thermolysis. | Use a Kugelrohr apparatus for short-path distillation under high vacuum to minimize the time the product spends at high temperature. |

Safety Precautions

-

Hydrogen Peroxide: 30% Hydrogen peroxide is a strong oxidizer and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes.

-

N-Oxides: Tertiary amine N-oxides can be thermally unstable. While the Cope elimination relies on this instability, uncontrolled decomposition can occur. Heat the N-oxide slowly and behind a blast shield, especially when working on a larger scale.

-

Hydroxylamines: Hydroxylamines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[8] Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 10, 2026, from [Link]

-